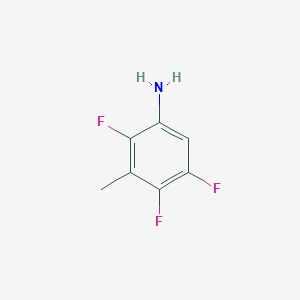

2,4,5-Trifluoro-3-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

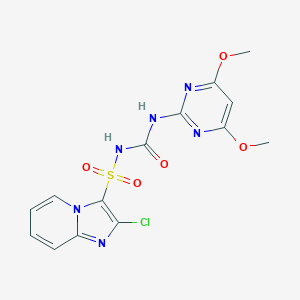

Tyrphostin AG 490 is a synthetic compound belonging to the tyrphostin family, known for its role as a protein tyrosine kinase inhibitor. It primarily inhibits the activity of Janus kinase 2 (Jak2) and Janus kinase 3 (Jak3), making it a valuable tool in scientific research, particularly in the fields of cell signaling and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin AG 490 is synthesized from benzylidine malononitrile. The synthesis involves a series of chemical reactions, including condensation and cyclization, under controlled conditions. The compound is typically supplied as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments .

Industrial Production Methods

While specific industrial production methods for Tyrphostin AG 490 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The compound is then purified and lyophilized to ensure stability and potency during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 490 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of Tyrphostin AG 490, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Scientific Research Applications

Tyrphostin AG 490 has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

Biology: The compound is employed to investigate cell signaling pathways, particularly those involving Jak2 and Jak3 kinases.

Medicine: Tyrphostin AG 490 is used in cancer research to inhibit the proliferation of cancer cells and to study the mechanisms of drug resistance.

Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates

Mechanism of Action

Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .

Comparison with Similar Compounds

Similar Compounds

Tyrphostin AG 1478: Another member of the tyrphostin family, known for its inhibition of EGFR.

Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase.

Tyrphostin AG 879: Selectively inhibits ErbB2 receptor tyrosine kinase

Uniqueness

Tyrphostin AG 490 is unique in its selective inhibition of Jak2 and Jak3 kinases, which sets it apart from other tyrphostins that target different tyrosine kinases. This selectivity makes it a valuable tool for studying specific signaling pathways and for developing targeted therapies .

Properties

CAS No. |

119916-26-6 |

|---|---|

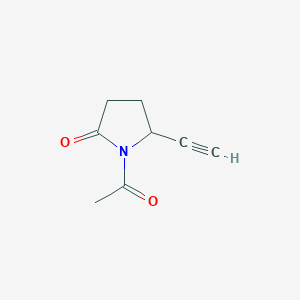

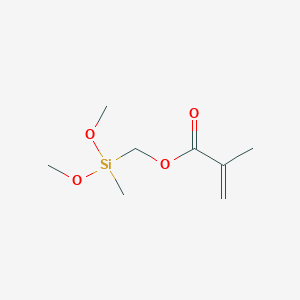

Molecular Formula |

C7H6F3N |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2,4,5-trifluoro-3-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |

InChI Key |

IQAXTTBBFAQERT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

Synonyms |

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)